molecular formula C13H18N2O3S B2774465 3-[(oxolan-3-yl)methoxy]-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 2320213-07-6

3-[(oxolan-3-yl)methoxy]-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2774465
CAS No.: 2320213-07-6
M. Wt: 282.36
InChI Key: PSWOCNFOSKYIOW-UHFFFAOYSA-N
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Description

3-[(oxolan-3-yl)methoxy]-N-(thiophen-2-yl)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a thiophene moiety, and an oxolane group, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-3-yl)methoxy]-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Group: The oxolane group can be introduced through the reaction of an appropriate diol with a dehydrating agent such as sulfuric acid.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving amines and haloalkanes under basic conditions.

    Attachment of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[(oxolan-3-yl)methoxy]-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The oxolane group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, tosylates, and other electrophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(oxolan-3-yl)methoxy]-N-(thiophen-2-yl)azetidine-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

3-[(oxolan-3-yl)methoxy]-N-(thiophen-2-yl)azetidine-1-carboxamide can be compared with other similar compounds, such as:

    Azetidine derivatives: Compounds with similar azetidine rings but different substituents, which may exhibit different reactivity and biological activity.

    Thiophene derivatives: Compounds with thiophene moieties but different functional groups, which may have varying electronic properties and applications.

    Oxolane derivatives: Compounds with oxolane groups but different substituents, which may have different chemical reactivity and uses.

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(oxolan-3-ylmethoxy)-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-13(14-12-2-1-5-19-12)15-6-11(7-15)18-9-10-3-4-17-8-10/h1-2,5,10-11H,3-4,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWOCNFOSKYIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2CN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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